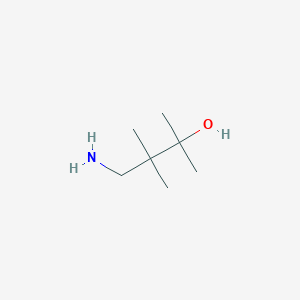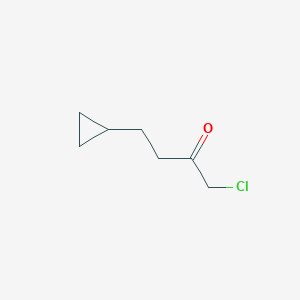
1-Chloro-4-cyclopropylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-cyclopropylbutan-2-one is a chemical compound with the CAS Number: 1935618-80-6 . It has a molecular weight of 146.62 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H11ClO/c8-5-7(9)4-3-6-1-2-6/h6H,1-5H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Applications De Recherche Scientifique
Cyclopropane Derivatives Synthesis Research into the synthesis of cyclopropane derivatives, such as the work by Doering and Kirmse (1960), has demonstrated the potential of compounds like 1-Chloro-4-cyclopropylbutan-2-one in forming cyclopropanes. They discovered that primary alkyl chlorides with γ-hydrogen can form cyclopropanes when treated with sodium metal, providing a method for rigorous assignment of configuration to cis- and trans-dimethylcyclopropanes (Doering & Kirmse, 1960).
Ring-Opening Addition Reactions Oku et al. (1992) explored ring-opening addition reactions of cyclopropanol derivatives with carbenes, including chloro(phenyl)carbene and diphenylcarbene, leading to 4-phenylbutanoic acid derivatives. This research demonstrates the potential of using cyclopropane-containing compounds in complex organic synthesis processes, which could be related to the applications of this compound (Oku et al., 1992).
Lymphotropic Antineoplastic Agents In the context of medicinal chemistry, the synthesis and testing of glyceride derivatives like 1,3-dipalmitoyl-2-[4-[bis(2-chloroethyl)amino]benzenebutanoyl]glycerol have shown significant efficacy and reduced toxicity as antineoplastic drugs. This research highlights the potential therapeutic applications of complex molecules that might share structural similarities with this compound, focusing on their lymphotropic properties for targeting specific cancer types (Garzon-Aburbeh et al., 1983).
Ring-Opening Dichlorination Reactions Research by Garve et al. (2014) on donor-acceptor cyclopropanes treated with iodobenzene dichloride, leading to ring-opened products with chlorine atoms, further exemplifies the reactivity of cyclopropane derivatives. This study could provide insights into the chemical behavior and potential applications of this compound in synthesizing dichlorinated organic compounds (Garve et al., 2014).
Pummerer-Type Rearrangement The work by Pohmakotr and Sithikanchanakul (1989) on the destannylative Pummerer-type rearrangement of 1-(phenylsulfinyl)-1-(tributylstannyl)cyclopropane to afford 1-acyloxy-1-phenylsulfenyl- and 1-alkoxycarbonyloxy-1-phenylsulfenylcyclopropanes shows the versatility of cyclopropane derivatives in organic synthesis. This research could offer valuable methodologies applicable to the chemical transformations of this compound (Pohmakotr & Sithikanchanakul, 1989).
Propriétés
IUPAC Name |
1-chloro-4-cyclopropylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-5-7(9)4-3-6-1-2-6/h6H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCIGYDQEANLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-benzoxazol-2-ylsulfanyl)-1-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B2912956.png)

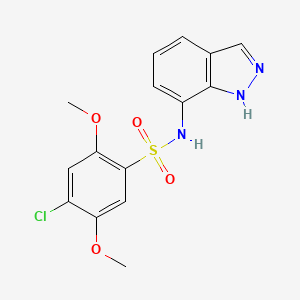
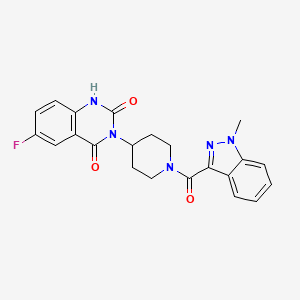
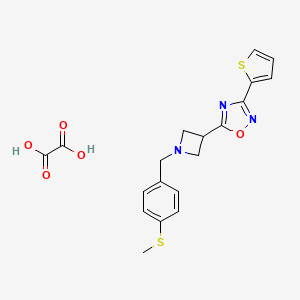
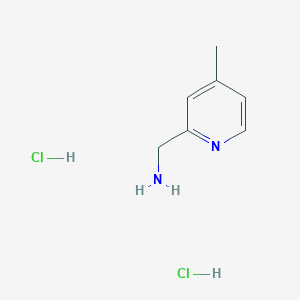

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-cyclopentylbenzamide](/img/structure/B2912970.png)

![N-[[(2R)-1-Phenylpyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2912973.png)
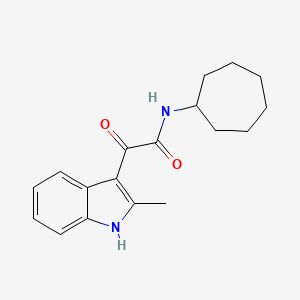
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2912975.png)
![2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2912977.png)
